Ac-RYYRWK-NH2 Ac-RYYRWK-NH2 Potent, selective partial agonist peptide for the NOP receptor (Ki = 0.71 nM). Selective over μ, δ and κ opioid receptors (IC50 > 4000 nM). Increases food intake in vivo.
Brand Name: Vulcanchem
CAS No.: 200959-47-3
VCID: VC20771381
InChI: InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1
SMILES: CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N
Molecular Formula: C49H69N15O9
Molecular Weight: 1012.2 g/mol

Ac-RYYRWK-NH2

CAS No.: 200959-47-3

VCID: VC20771381

Molecular Formula: C49H69N15O9

Molecular Weight: 1012.2 g/mol

* For research use only. Not for human or veterinary use.

Ac-RYYRWK-NH2 - 200959-47-3

Description

Pharmacological Studies

In vitro studies have demonstrated that Ac-RYYRWK-NH2 effectively displaces [^3H]nociceptin/orphanin FQ in human NOP receptor-transfected cells, indicating its binding affinity and functional activity at the receptor site. For example, the compound exhibits a pEC50 value of approximately 9.2, suggesting high potency in inhibiting forskolin-induced cAMP formation .

In Vivo Effects

In vivo experiments have shown that administration of Ac-RYYRWK-NH2 leads to selective diuresis without significant changes in blood pressure or heart rate. This property highlights its potential utility in treating conditions such as hyponatremia or heart failure, where fluid retention is problematic .

  • Research Findings

Recent studies have explored various aspects of Ac-RYYRWK-NH2's pharmacodynamics:

  • Mechanism of Action: The compound acts through the NOP receptor pathway, influencing renal function and sodium handling in the body.

  • Comparative Potency: When compared to analogs like ZP120 (Ac-RYYRWKKKKKKK-NH2), Ac-RYYRWK-NH2 exhibited lower potency but provided insights into structural modifications that enhance biological activity .

Comparative Analysis

The following table summarizes the pharmacological properties of Ac-RYYRWK-NH2 and its analog ZP120:

CompoundpEC50SelectivityIn Vivo Efficacy
Ac-RYYRWK-NH29.2Partial AgonistMild diuretic effect
ZP1209.3Highly SelectiveEnhanced diuretic effect

Ac-RYYRWK-NH2 represents a significant advancement in the understanding of nociceptin receptor pharmacology. Its selective action and potential therapeutic applications make it an important subject for further research in pain management and fluid balance disorders.

  • Future Directions

Continued exploration into the structure-activity relationships of Ac-RYYRWK-NH2 and its analogs will be essential for developing more effective therapeutics targeting the NOP receptor system. Future studies should focus on optimizing potency and understanding the long-term effects of such compounds in clinical settings.

This comprehensive overview highlights the importance of Ac-RYYRWK-NH2 in pharmacological research, emphasizing its potential applications and the need for ongoing investigation into its mechanisms and effects.

CAS No. 200959-47-3
Product Name Ac-RYYRWK-NH2
Molecular Formula C49H69N15O9
Molecular Weight 1012.2 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide
Standard InChI InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1
Standard InChIKey YROQVQIJRORFAZ-SKGSPYGFSA-N
Isomeric SMILES CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N
SMILES CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N
Canonical SMILES CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N
Sequence RYYRWK
Synonyms Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2
Ac-RYYRWK-NH2
acetyl-arginyl-tyrosyl-tyrosyl--arginyl-tryptophyl-lysinamide
CAM 6369
CAM-6369
CAM6369
PubChem Compound 9811889
Last Modified Apr 15 2024

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